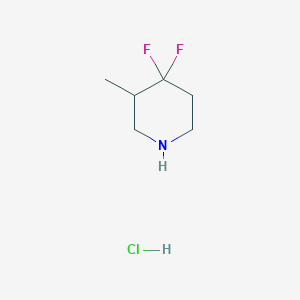

4,4-Difluoro-3-methylpiperidine hydrochloride

描述

属性

IUPAC Name |

4,4-difluoro-3-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-5-4-9-3-2-6(5,7)8;/h5,9H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDVJYCYTKIOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434141-99-7 | |

| Record name | Piperidine, 4,4-difluoro-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-difluoro-3-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

4,4-Difluoro-3-methylpiperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two fluorine atoms and a methyl group, contributing to its unique chemical reactivity. The difluoromethyl group enhances the compound's ability to engage in nucleophilic substitution reactions, while the piperidine nitrogen can act as a nucleophile in various biological interactions.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly dopamine and serotonin receptors. This modulation suggests potential applications in treating neurological disorders and psychiatric conditions. Computational studies have predicted neuroactive properties, indicating possible effects on pathways related to cognition and mood regulation.

Anticancer Activity

In vitro studies have demonstrated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar fluorination patterns have shown potent effects against cancer cell lines, indicating that this compound may also possess similar therapeutic potential .

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Neurotransmitter Receptors: Binding affinity studies have indicated that the compound may interact with dopamine and serotonin receptors, influencing neurotransmission and potentially alleviating symptoms of mood disorders.

- Enzymatic Activity: The compound's structure suggests it could modulate enzymatic pathways involved in metabolic processes. This modulation may affect cellular signaling and metabolic regulation.

Case Studies

- BCL6 Degradation : A study reported that similar piperidine derivatives were effective in degrading BCL6 protein levels in lymphoma models. This finding highlights the potential of fluorinated piperidines in cancer therapy .

- Antitumor Efficacy : In another study, compounds with 4,4-difluorosubstituted piperidines maintained potent anticancer activity against various cell lines, suggesting that structural modifications can enhance therapeutic efficacy .

Data Tables

科学研究应用

Pharmaceutical Applications

-

Neurological Disorders :

The compound has been studied for its potential as a lead compound in drug development targeting neurological disorders. Its structural features suggest possible interactions with neurotransmitter receptors, particularly dopamine and serotonin systems, making it a candidate for treating conditions such as depression and schizophrenia. -

Orexin Receptor Antagonism :

Research indicates that derivatives of 4,4-difluoro-3-methylpiperidine can act as antagonists at orexin receptors. This action is significant for developing therapeutics for sleep disorders, obesity, and other metabolic syndromes . The orexin system plays a crucial role in regulating arousal, appetite, and energy expenditure. -

High-Throughput Screening :

Interaction studies employing high-throughput screening techniques have been utilized to assess the binding affinity of this compound to various biological targets. These studies help elucidate the compound's mechanism of action and guide further optimization in drug design.

The biological activity of 4,4-difluoro-3-methylpiperidine hydrochloride has been documented through various studies:

- Neuroactive Properties : Preliminary studies suggest that the compound may influence cognitive functions and mood regulation by modulating neurotransmitter pathways .

- Potential Side Effects : Toxicity assessments indicate that the compound can cause skin irritation and is harmful if swallowed, necessitating careful handling in laboratory settings .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Depression Models : In animal models of depression, compounds derived from this piperidine exhibited significant antidepressant-like effects by modulating serotonin levels.

- Orexin Receptor Studies : Research focusing on orexin receptor antagonism demonstrated that derivatives could effectively reduce hyperphagic behaviors in rodent models, indicating potential for obesity treatment.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 4,4-Difluoro-3-methylpiperidine hydrochloride (Compound A) with six structurally related piperidine and pyrrolidine derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Differences

Table 1: Key Structural Features and Similarity Scores

Key Observations :

- Fluorine Position : The 4,4-difluoro substitution in Compound A and 4,4-Difluoropiperidine HCl (similarity 0.83) contrasts with 3,3-difluoro isomers (similarity 0.71), which exhibit distinct electronic and steric profiles.

- Carboxylate Derivatives : Methyl 3,3-difluoropiperidine-4-carboxylate HCl includes an ester group, making it more reactive in coupling reactions compared to Compound A .

Physicochemical Properties

Key Observations :

- Salt Forms: Hydrochloride salts (e.g., Compound A, 4,4-Difluoropiperidine HCl) generally exhibit higher water solubility than non-ionic analogs, facilitating aqueous-phase reactions.

- Temperature Sensitivity : Compound A requires strict temperature control (2–8°C), suggesting greater degradation risks compared to 4,4-Difluoropiperidine HCl.

常见问题

Q. What are the key synthetic routes for 4,4-Difluoro-3-methylpiperidine hydrochloride, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves fluorination and methylation of a piperidine precursor. For fluorination, nucleophilic substitution using DAST (diethylaminosulfur trifluoride) or deoxofluor reagents is common, followed by methyl group introduction via alkylation. Key considerations include:

- Reagent Selection : Fluorinating agents must balance reactivity and safety; DAST is preferred for controlled fluorination .

- Purification : Column chromatography (silica gel, eluting with dichloromethane/methanol) or recrystallization (using ethanol/water) ensures purity.

- Yield Optimization : Monitoring reaction temperature (0–5°C for fluorination) and stoichiometric ratios (1:1.2 for methylating agents) minimizes side products .

Q. How does the hydrochloride salt form impact the solubility and stability of 4,4-Difluoro-3-methylpiperidine?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for biological assays. Stability is assessed via:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (typically >150°C for piperidine hydrochlorides).

- HPLC-PDA : Tracks degradation products under accelerated conditions (40°C/75% RH for 4 weeks) .

- pH-Solubility Profiles : Conducted in buffered solutions (pH 1–7.4) to simulate physiological conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies fluorination patterns (δ -180 to -200 ppm for CF groups) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 180.1) and fragmentation pathways .

- X-ray Diffraction (XRD) : Resolves crystal structure, confirming salt formation and stereochemistry .

Advanced Research Questions

Q. What mechanistic insights govern the fluorination and methylation steps in synthesizing this compound?

- Methodological Answer :

- Fluorination : Proceeds via an S2 mechanism, where DAST replaces hydroxyl groups with fluorine. Computational studies (DFT) predict transition states to optimize reaction barriers .

- Methylation : Alkylation of the piperidine nitrogen involves methyl iodide or dimethyl sulfate, with base (e.g., KCO) to neutralize HI byproducts. Steric effects at the 3-methyl position influence regioselectivity .

Q. How can computational modeling accelerate the design and optimization of this compound synthesis?

- Methodological Answer :

- Reaction Path Search : Quantum mechanics (QM) methods (e.g., Gaussian 16) model intermediates and transition states to identify low-energy pathways .

- Solvent Effects : COSMO-RS simulations predict solvent suitability (e.g., DMF vs. THF) for solubility and reaction efficiency .

- Machine Learning : Trains on existing piperidine reaction datasets to recommend optimal conditions (temperature, catalysts) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR/MS) for this compound?

- Methodological Answer :

- Cross-Validation : Compare / NMR with computational predictions (e.g., ACD/Labs or MestReNova).

- Isotopic Labeling : Use - or -labeled analogs to trace unexpected peaks .

- Collaborative Databases : Upload data to PubChem or ChemSpider for peer validation .

Q. What Design of Experiments (DoE) strategies optimize reaction parameters for this compound’s synthesis?

- Methodological Answer :

- Factorial Design : Vary temperature (X), reagent equivalents (X), and solvent polarity (X) in a 2 matrix to identify critical factors.

- Response Surface Methodology (RSM) : Models nonlinear relationships to maximize yield (e.g., 80–90%) while minimizing impurities .

- Robustness Testing : Replicate center-point conditions to assess reproducibility (RSD <5%) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement (e.g., -labeled ligands) to assess affinity for CNS targets (e.g., σ receptors) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC determination via nonlinear regression .

- Cytotoxicity Screening : MTT assays on HEK-293 or SH-SY5Y cells to establish therapeutic indices (CC >100 µM desirable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。